Ursodeoxycholic acid sodium salt hydrate
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Overview
Description
Ursodeoxycholic acid sodium salt hydrate is a bile acid derivative used primarily in the treatment of liver diseases. It is a sodium salt form of ursodeoxycholic acid, which is a secondary bile acid produced in the liver from chenodeoxycholic acid. This compound is known for its anti-inflammatory, anti-apoptotic, and antioxidant properties, making it valuable in medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ursodeoxycholic acid sodium salt hydrate typically involves the epimerization of chenodeoxycholic acid. This process can be achieved through various chemical reactions, including:
Oxidation and Reduction: Chenodeoxycholic acid undergoes oxidation to form intermediates, which are then reduced to produce ursodeoxycholic acid.
Epimerization: This step involves the conversion of the hydroxyl group at the 7-position from an alpha to a beta configuration.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using microbial biotransformation processes to enhance yield and purity. The process includes:
Fermentation: Utilizing specific strains of bacteria to convert chenodeoxycholic acid to ursodeoxycholic acid.
Purification: Employing crystallization and filtration techniques to obtain the sodium salt hydrate form
Chemical Reactions Analysis
Types of Reactions: Ursodeoxycholic acid sodium salt hydrate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can revert oxidized forms back to ursodeoxycholic acid.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts are often used to facilitate epimerization and substitution reactions.
Major Products:
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Forms: From reduction processes.
Substituted Compounds: Such as esters or ethers formed through substitution reactions
Scientific Research Applications
Ursodeoxycholic acid sodium salt hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes, including apoptosis and inflammation.
Medicine: Primarily used in the treatment of liver diseases such as primary biliary cirrhosis and cholestatic liver disorders. It helps dissolve gallstones and protect liver cells from damage.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes
Mechanism of Action
The mechanism of action of ursodeoxycholic acid sodium salt hydrate involves several molecular targets and pathways:
Bile Acid Transporters: It modulates the activity of bile acid transporters in the liver, enhancing bile flow and reducing bile acid toxicity.
Anti-inflammatory Pathways: It inhibits pro-inflammatory cytokines and reduces oxidative stress, thereby exerting anti-inflammatory effects.
Apoptosis Inhibition: It prevents apoptosis in liver cells by modulating mitochondrial pathways and reducing the production of reactive oxygen species
Comparison with Similar Compounds
Chenodeoxycholic Acid: The precursor to ursodeoxycholic acid, used in similar therapeutic applications.
Lithocholic Acid: Another bile acid with distinct biological activities.
Taurodeoxycholic Acid: A taurine-conjugated form of deoxycholic acid with detergent properties.
Comparison:
Ursodeoxycholic Acid vs. Chenodeoxycholic Acid: Ursodeoxycholic acid is less toxic and has better therapeutic profiles for liver diseases.
Ursodeoxycholic Acid vs. Lithocholic Acid: Ursodeoxycholic acid has more favorable anti-inflammatory and anti-apoptotic properties.
Ursodeoxycholic Acid vs. Taurodeoxycholic Acid: Ursodeoxycholic acid is primarily used for its therapeutic effects in liver diseases, while taurodeoxycholic acid is more commonly used for its detergent properties in biochemical research
Properties
IUPAC Name |
sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4.Na.H2O/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQMHPOCEYMWPY-KAEFGRNISA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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